3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is 363.21580641 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
The compound 3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a member of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, which has been extensively studied for its potential in various scientific research applications. These studies have largely focused on the synthesis of these compounds and their potential applications, ranging from antihypertensive activities to selective receptor antagonism and beyond.
Antihypertensive Activities : The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been explored for their potential antihypertensive activities. These compounds have been tested in models of spontaneous hypertensive rats, demonstrating varied efficacy in lowering blood pressure. The variations in activity appear to be influenced by the specific substituents on the compound, suggesting a nuanced relationship between structure and antihypertensive activity (Caroon et al., 1981).
NK2 Receptor Antagonists : Some derivatives within this family have shown potent and selective antagonistic activity against the tachykinin NK2 receptor, which plays a role in bronchoconstriction. This finding indicates potential therapeutic applications for conditions like asthma (Smith et al., 1995).
Neural Calcium Uptake Inhibition : Investigations into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have also revealed a potent inhibitory effect on neural calcium uptake. This inhibition could have implications for the treatment of conditions associated with excessive neural calcium levels, such as certain neurodegenerative diseases (Tóth et al., 1997).
M1 Muscarinic Agonists : Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and studied as potential M1 muscarinic agonists. These compounds may offer new avenues for the treatment of neurological conditions where modulation of muscarinic receptors is beneficial (Tsukamoto et al., 1995).
Supramolecular Chemistry : Beyond pharmacological applications, these compounds have been studied in the context of supramolecular chemistry. Their unique structural features make them interesting candidates for the development of new materials and the exploration of novel supramolecular arrangements (Fernandez et al., 2002).
Propriétés
IUPAC Name |
3-(2-ethylbutyl)-8-(5-ethyl-1,3-oxazole-4-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-4-14(5-2)11-22-12-19(26-18(22)24)7-9-21(10-8-19)17(23)16-15(6-3)25-13-20-16/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBGFUSLJPVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CC(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.